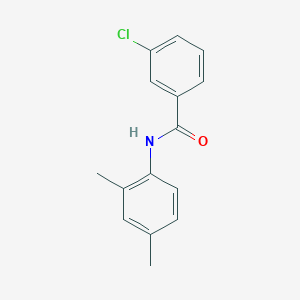

3-chloro-N-(2,4-dimethylphenyl)benzamide

CAS No.: 196700-86-4

Cat. No.: VC8461621

Molecular Formula: C15H14ClNO

Molecular Weight: 259.73 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 196700-86-4 |

|---|---|

| Molecular Formula | C15H14ClNO |

| Molecular Weight | 259.73 g/mol |

| IUPAC Name | 3-chloro-N-(2,4-dimethylphenyl)benzamide |

| Standard InChI | InChI=1S/C15H14ClNO/c1-10-6-7-14(11(2)8-10)17-15(18)12-4-3-5-13(16)9-12/h3-9H,1-2H3,(H,17,18) |

| Standard InChI Key | QELIKGWXXVXBOT-UHFFFAOYSA-N |

| SMILES | CC1=CC(=C(C=C1)NC(=O)C2=CC(=CC=C2)Cl)C |

| Canonical SMILES | CC1=CC(=C(C=C1)NC(=O)C2=CC(=CC=C2)Cl)C |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

3-Chloro-N-(2,4-dimethylphenyl)benzamide belongs to the benzamide class, featuring a benzoyl group linked to a 2,4-dimethyl-substituted aniline via an amide bond. Key structural attributes include:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molar Mass | 259.73 g/mol |

| CAS Registry Number | 196700-86-4 |

| IUPAC Name | 3-Chloro-N-(2,4-dimethylphenyl)benzamide |

The chloro substituent at the 3-position and methyl groups at the 2- and 4-positions of the aniline ring introduce steric and electronic effects that modulate reactivity and intermolecular interactions .

Crystallographic Insights

While direct crystallographic data for this compound is limited, structural analogs such as 2-chloro-N-(2,3-dimethylphenyl)benzamide (CAS: 853312-13-7) provide valuable comparisons. In these analogues:

-

The amide group adopts an anti conformation, with the N–H and C=O bonds oriented oppositely .

-

The benzoyl and aniline rings form dihedral angles of approximately 60° with the amide plane, while the angle between the two aromatic rings ranges from 7.7° to 59.2°, depending on substituent positions .

-

Intermolecular N–H···O hydrogen bonds and C–H···π interactions stabilize crystal packing, forming chains or layered architectures .

Synthesis and Reaction Pathways

Conventional Synthesis

The compound is synthesized via a two-step process:

-

Formation of Benzoyl Isothiocyanate: Substituted benzoyl chloride reacts with potassium thiocyanate to form benzoyl isothiocyanate.

-

Coupling with 2,4-Dimethylaniline: The isothiocyanate intermediate reacts with 2,4-dimethylaniline under reflux conditions to yield the target benzamide .

Example Reaction:

Microwave-Assisted Synthesis

Microwave irradiation enhances reaction efficiency, reducing synthesis time from hours to minutes. This method improves yields (65–80%) by promoting rapid thermal activation and minimizing side reactions .

Physicochemical Properties and Spectral Characterization

Spectroscopic Data

-

IR Spectroscopy: Key peaks include at 3158–3384 cm, at 1660–1691 cm, and at 755–769 cm .

-

NMR: Aromatic protons resonate at δ 7.10–8.12 ppm, while methyl groups appear as singlets near δ 2.20 ppm. The amide N–H proton is observed at δ 10.53–12.62 ppm .

-

Mass Spectrometry: The molecular ion peak appears at m/z 259.73, consistent with the molecular formula .

Industrial and Material Science Applications

Chemical Intermediate

The compound serves as a precursor for synthesizing thiourea derivatives, which are explored as:

Crystallographic Relevance

The propensity for N–H···O hydrogen bonding makes it a candidate for designing supramolecular architectures, such as metal-organic frameworks (MOFs) or co-crystals with tunable physicochemical properties .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume